D-Name

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

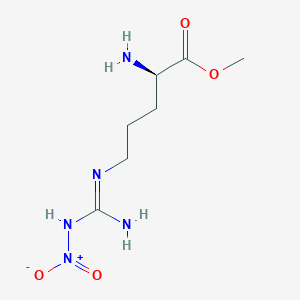

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZGJVSDFYRIX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216166 | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141968-19-6 | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141968-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141968196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vitamin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D, a group of fat-soluble secosteroids, is essential for maintaining mineral homeostasis and promoting bone health. Its biological effects are mediated by its active metabolite, calcitriol (1,25-dihydroxyvitamin D), which functions as a steroid hormone. This guide elucidates the molecular mechanism of action of Vitamin D, from its metabolism to its genomic and non-genomic effects, supported by experimental evidence.

Metabolism and Activation of Vitamin D

Vitamin D exists in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[1][2][3] Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from 7-dehydrocholesterol, while both forms can be obtained from dietary sources.[2][3] The activation of vitamin D involves two sequential hydroxylation steps:

-

25-hydroxylation: In the liver, vitamin D is hydroxylated by the enzyme 25-hydroxylase (CYP2R1 being the most important) to form 25-hydroxyvitamin D (25(OH)D or calcifediol).[2][3] This is the major circulating form of vitamin D and is used to determine a person's vitamin D status.[1]

-

1α-hydroxylation: In the kidneys and certain other tissues, 25(OH)D is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D or calcitriol).[1][2][3]

The catabolism of both 25(OH)D and 1,25(OH)2D is carried out by the enzyme 24-hydroxylase (CYP24A1).[2][3]

Genomic Mechanism of Action

The primary mechanism of action of calcitriol is genomic, mediated by the Vitamin D Receptor (VDR), a member of the nuclear steroid hormone receptor superfamily.[1][2]

-

Ligand Binding and Receptor Activation: Calcitriol binds to the VDR in the cytoplasm of target cells.[1] This binding induces a conformational change in the VDR.

-

Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3]

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of hundreds of genes.[2] This regulation can be either positive (upregulation) or negative (downregulation).

A key example of this genomic action is the regulation of genes involved in calcium homeostasis, such as TRPV6 and calbindin, which are crucial for intestinal calcium absorption.[1]

Signaling Pathway Diagram

Caption: Genomic signaling pathway of Vitamin D.

Experimental Protocols

Objective: To identify the specific DNA sites (VDREs) to which the VDR-RXR complex binds.

Methodology:

-

Cell Culture and Treatment: Grow target cells (e.g., intestinal epithelial cells) in culture. Treat one group with calcitriol and another with a vehicle control.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. This will pull down the VDR and any DNA fragments it is bound to.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the DNA fragments.

-

DNA Analysis: Analyze the purified DNA fragments using techniques like qPCR (to quantify binding to known VDREs) or ChIP-sequencing (to identify novel VDREs across the genome).

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| VDR Binding Affinity (Kd) for Calcitriol | 0.1 - 1.0 nM | Various | Published Literature |

| Optimal Serum 25(OH)D Levels | 50-125 nmol/L | Human | Clinical Guidelines |

| Calcitriol-induced Gene Expression Fold Change | 2 to >100 fold | Various | Transcriptomic Studies |

Non-Genomic Mechanism of Action

In addition to its genomic effects, calcitriol can also elicit rapid, non-genomic responses. These are initiated by the binding of calcitriol to a putative membrane-bound VDR (mVDR). This interaction activates second messenger signaling pathways, such as:

-

Calcium Influx: Rapid opening of calcium channels leading to an increase in intracellular calcium.

-

Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) activation: Leading to downstream phosphorylation events and cellular responses.

These non-genomic actions are typically faster than genomic effects and are involved in processes like insulin secretion and cell differentiation.

Experimental Workflow Diagram

Caption: Experimental workflow for ChIP assay.

Conclusion

The mechanism of action of Vitamin D is multifaceted, involving both genomic and non-genomic pathways. The genomic pathway, mediated by the nuclear VDR, is the primary driver of its long-term physiological effects, particularly in calcium and bone metabolism. The discovery of thousands of VDR binding sites highlights its broad regulatory role in various biological processes, including immune function and cell proliferation.[2] Further research into the interplay between the genomic and non-genomic actions of Vitamin D will continue to uncover its therapeutic potential in a wide range of diseases.

References

The Discovery and Synthesis of Sotorasib: A KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. The discovery of a switch II pocket in the GDP-bound state of the KRAS G12C mutant, however, opened the door for the development of targeted covalent inhibitors. This technical guide details the discovery and synthesis pathway of Sotorasib (AMG 510), a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits KRAS G12C. We will explore the screening methodologies, key experiments, and the synthetic route that led to its development, providing a comprehensive overview for researchers in oncology and drug discovery.

Discovery of Sotorasib (AMG 510)

The discovery of Sotorasib was the culmination of a structure-guided drug design and optimization effort. The initial breakthrough was the identification of a cryptic allosteric pocket, termed the switch-II pocket, which is present in the GDP-bound state of the KRAS G12C mutant protein. This pocket is located near the mutant cysteine-12 residue, making it an ideal target for a covalent inhibitor.

High-Throughput Screening and Lead Identification

A high-throughput screen of a large compound library was conducted to identify molecules that could bind to the switch-II pocket. This was followed by a structure-based design approach, utilizing X-ray crystallography to visualize how lead compounds interacted with the target protein. This iterative process of design, synthesis, and structural analysis allowed for the optimization of potency and selectivity.

Experimental Protocol: High-Throughput Screening (HTS)

A common method for this type of screening is a fluorescence-based assay:

-

Protein Preparation: Recombinant human KRAS G12C protein is expressed and purified. The protein is pre-loaded with GDP.

-

Assay Principle: A fluorescently labeled GTP analog is used. In the absence of an inhibitor, a nucleotide exchange factor (e.g., SOS1) facilitates the exchange of GDP for the fluorescent GTP analog, resulting in a high fluorescence signal.

-

Screening: The library compounds are added to wells containing the KRAS G12C-GDP protein and SOS1.

-

Signal Detection: The fluorescent GTP analog is added, and after an incubation period, the fluorescence intensity is measured. Compounds that bind to the switch-II pocket and lock KRAS G12C in the GDP-bound state will prevent nucleotide exchange, leading to a low fluorescence signal.

-

Hit Confirmation: "Hit" compounds are then further validated in secondary assays to confirm their activity and rule out artifacts.

Mechanism of Action of Sotorasib

Sotorasib is a covalent inhibitor that forms an irreversible bond with the cysteine-12 residue of the KRAS G12C mutant protein. This covalent modification locks the protein in its inactive, GDP-bound state. By doing so, Sotorasib prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the signaling pathways that drive tumor growth and proliferation.

Signaling Pathway Inhibition

The primary signaling pathway inhibited by Sotorasib is the MAPK (mitogen-activated protein kinase) pathway, also known as the RAS-RAF-MEK-ERK pathway. By blocking KRAS G12C activation, Sotorasib prevents the phosphorylation and activation of downstream kinases, ultimately leading to the suppression of cancer cell growth and the induction of apoptosis.

Caption: Sotorasib's mechanism of action in the KRAS G12C signaling pathway.

Synthesis Pathway of Sotorasib

The chemical synthesis of Sotorasib is a multi-step process. A key feature of the molecule is its acrylamide "warhead," which is responsible for the covalent interaction with the cysteine residue. The synthesis involves the construction of a complex heterocyclic core, followed by the addition of the acrylamide group.

While the exact, proprietary synthesis route used by Amgen may not be fully public, a plausible synthetic scheme based on published literature would involve the following key transformations:

-

Core Assembly: Construction of the central quinazoline scaffold. This is often achieved through a condensation reaction between a substituted anthranilic acid and a formamide equivalent, followed by further modifications.

-

Side Chain Installation: Attachment of the piperazine ring and the subsequent chiral side chain. This step is crucial for achieving the desired potency and pharmacokinetic properties.

-

Warhead Addition: The final step is typically the acylation of a key amine with acryloyl chloride to install the reactive acrylamide group.

Caption: A simplified workflow for the chemical synthesis of Sotorasib.

Preclinical and Clinical Data

Sotorasib has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile.

In Vitro and In Vivo Preclinical Studies

In preclinical studies, Sotorasib demonstrated potent and selective inhibition of KRAS G12C mutant cell lines. It also showed significant anti-tumor activity in mouse xenograft models of KRAS G12C-mutated cancers.

| Parameter | Value | Cell Line/Model |

| IC50 (Cell Viability) | 1-10 nM | NCI-H358 (KRAS G12C) |

| Tumor Growth Inhibition | >90% | MIA PaCa-2 Xenograft |

Clinical Trial Data

The clinical development of Sotorasib has been rapid, with the CodeBreaK series of clinical trials demonstrating its efficacy in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).

| Trial Phase | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Phase I/II (CodeBreaK 100) | NSCLC | 37.1% | 6.8 months |

| Phase III (CodeBreaK 200) | NSCLC | 28.1% | 5.6 months |

Conclusion

The development of Sotorasib represents a landmark achievement in oncology, providing a much-needed therapeutic option for patients with KRAS G12C-mutated cancers. Its discovery was enabled by a deep understanding of the structural biology of the KRAS G12C mutant and the application of structure-based drug design principles. The successful synthesis and clinical development of Sotorasib have paved the way for a new class of targeted therapies and have reinvigorated efforts to target other "undruggable" oncoproteins.

Early In Vitro Studies of Ibrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies that elucidated the mechanism and efficacy of Ibrutinib, a first-in-class, oral, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Ibrutinib has demonstrated significant anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] This document details the key experimental protocols, summarizes critical quantitative data, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action

Ibrutinib's primary mechanism of action is the potent and specific inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, differentiation, survival, and trafficking of B-cells.[1][2] In various B-cell malignancies, this pathway is often dysregulated, leading to uncontrolled cancer cell growth.[3]

Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[1][3] This action effectively blocks the downstream signaling cascade, which includes the activation of key proteins like PLCγ2, AKT, and NF-κB, thereby inhibiting B-cell proliferation and promoting apoptosis (programmed cell death).[3] The inhibition of BTK by ibrutinib leads to reduced proliferation of malignant B-cells, increased apoptosis, and impaired cell homing and adhesion.[3]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from early in vitro studies of Ibrutinib, demonstrating its potent inhibitory activity against its primary target and its effects on cancer cell lines.

Table 1: Inhibitory Activity of Ibrutinib

| Assay Type | Target / Cell Line | Result (IC50) |

| BTK Kinase Assay | Recombinant BTK | 0.5 nM[2] |

| Cell Viability (MTT) | TMD8 (DLBCL) | 11 nM[5] |

| Cell Proliferation | Raji (Burkitt Lymphoma) | 5.2 µM[6] |

| Cell Proliferation | Ramos (Burkitt Lymphoma) | 0.87 µM[6] |

Table 2: Effects of Ibrutinib on B-Cell Receptor Signaling

| Measurement | Cell Line | Effect |

| BTK Phosphorylation | Burkitt Lymphoma Cells | Significantly reduced[6] |

| Downstream Substrate Phosphorylation (e.g., PLC-γ) | B-cell line | Inhibited in a dose-dependent fashion[2] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the B-cell receptor signaling pathway targeted by Ibrutinib and a general workflow for its in vitro assessment.

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

Caption: General workflow for Ibrutinib in vitro assays.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

BTK Kinase Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of Ibrutinib.

-

Principle: A radioactive or fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by a recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of Ibrutinib is a measure of its inhibitory activity.[5]

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Generic kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (with ³³P-ATP for radiometric detection)

-

Ibrutinib (dissolved in DMSO)

-

96-well assay plates

-

Detection reagents (e.g., phosphocellulose paper, scintillation counter, or fluorescence plate reader)

-

-

Protocol:

-

Prepare a serial dilution of Ibrutinib in DMSO and then dilute in kinase buffer.

-

Add the recombinant BTK enzyme, substrate, and Ibrutinib solution to the wells of a 96-well plate.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each Ibrutinib concentration relative to a vehicle control and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of Ibrutinib on the metabolic activity and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5] The amount of formazan is proportional to the number of living cells.[5]

-

Materials:

-

B-cell malignancy cell lines (e.g., TMD8, Raji)

-

Complete culture medium

-

Ibrutinib (dissolved in DMSO)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of Ibrutinib concentrations or a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis by Ibrutinib through the measurement of caspase activity.

-

Principle: The Caspase-Glo 3/7 assay is a luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.

-

Materials:

-

B-cell malignancy cell lines

-

Complete culture medium

-

Ibrutinib (dissolved in DMSO)

-

Caspase-Glo 3/7 Assay kit

-

White-walled 96-well plates suitable for luminescence

-

Luminometer

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat the cells with various concentrations of Ibrutinib or a vehicle control.

-

Incubate for a specified time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

-

Add the Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.

-

References

- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to D-Name Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Target Identification and Validation

The journey of a drug from a promising compound to a therapeutic agent is a complex and rigorous process. At the heart of this endeavor lie two fundamental stages: target identification and target validation.[1][2] Target identification is the process of pinpointing the specific molecular entities, typically proteins or genes, with which a drug candidate, herein referred to as "D-Name," interacts to produce its pharmacological effect.[2][3] Following identification, target validation rigorously confirms that modulating this target will indeed have a therapeutic benefit in a disease context.[4][5] A thorough and accurate validation of the target is crucial as it significantly increases the probability of success in later-stage clinical trials by mitigating risks associated with lack of efficacy and toxicity.[5]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies essential for the successful identification and validation of the molecular target of this compound.

Target Identification Strategies for this compound

Identifying the direct molecular target of this compound is a critical first step. A multi-faceted approach, combining both experimental and computational techniques, is often the most effective strategy.

Experimental Approaches

Affinity-Based Methods: These techniques rely on the specific binding interaction between this compound and its target.

-

Affinity Chromatography: A derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to this compound are captured and subsequently identified using mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule like this compound can stabilize its target protein against proteolysis.[6] Cells or cell lysates are treated with this compound, followed by digestion with a protease. The stabilized protein target is then identified by comparing the protein bands on a gel between this compound-treated and untreated samples.[6]

Genetic and Functional Genomics Approaches: These methods identify targets by observing the phenotypic consequences of genetic perturbations.

-

CRISPR/Cas9 Screens: Genome-wide CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to this compound.[2][7] This can pinpoint the target or essential components of the target's pathway.[2]

-

RNA Interference (RNAi) Screens: Similar to CRISPR screens, RNAi screens using siRNAs or shRNAs can systematically knock down gene expression to identify targets whose suppression mimics or blocks the effect of this compound.[4][7][8]

Phenotypic Screening: In this approach, the starting point is the desired cellular or organismal phenotype.[9][10] High-content screening can be used to identify compounds that produce a specific phenotypic change, and subsequent "target deconvolution" methods are used to identify the molecular target responsible for that change.[10]

Computational and In Silico Approaches

Computational methods can significantly narrow down the list of potential targets before extensive experimental work.

-

Molecular Docking and Virtual Screening: If the structure of this compound is known, it can be computationally docked into the binding sites of a library of known protein structures to predict potential binding partners.[9]

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D features of this compound that are responsible for its biological activity. This model can then be used to search databases for proteins that have complementary binding sites.

-

Network-Based and Machine Learning Methods: By analyzing large datasets of known drug-target interactions, machine learning algorithms can predict novel targets for this compound based on its chemical structure and other properties.[6]

Signaling Pathways Potentially Modulated by this compound

Understanding the signaling pathway in which this compound's target functions is crucial for elucidating its mechanism of action and predicting potential on- and off-target effects.[11] Many drugs exert their effects by modulating key signaling cascades involved in cellular processes like proliferation, survival, and inflammation.[12] Below are diagrams of two common signaling pathways that are often targeted in drug discovery.

Caption: The MAPK/ERK signaling pathway, a common regulator of cell growth and proliferation.

Caption: The PI3K-Akt signaling pathway, critical for cell survival and metabolism.

Target Validation Workflow for this compound

Once a putative target for this compound has been identified, a rigorous validation process is essential.[4] This workflow confirms the functional relevance of the target to the disease phenotype.[4]

Caption: A typical workflow for drug target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of its putative kinase target.

-

Methodology:

-

Recombinant purified kinase target is incubated with a specific peptide substrate and ATP.

-

Varying concentrations of this compound are added to the reaction.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.

-

The IC50 value (concentration of this compound required for 50% inhibition) is calculated.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its target in a cellular context.

-

Methodology:

-

Intact cells are treated with either this compound or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

-

Protocol 3: CRISPR/Cas9-Mediated Target Knockout

-

Objective: To assess whether the genetic removal of the target protein phenocopies the effect of this compound.

-

Methodology:

-

A guide RNA (gRNA) specific to the target gene is designed and cloned into a Cas9-expressing vector.

-

The vector is delivered to the cells of interest (e.g., cancer cell line) via transfection or lentiviral transduction.

-

Clonal populations of cells with successful gene knockout are isolated and validated by sequencing and Western blotting.

-

The phenotype of the knockout cells (e.g., proliferation rate, apoptosis) is compared to that of wild-type cells treated with this compound.

-

Data Presentation

Quantitative data from validation experiments should be summarized in a clear and structured manner to facilitate comparison and decision-making.

Table 1: In Vitro Activity of this compound Against Putative Kinase Targets

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Target X | 15 | 5 |

| Kinase A | > 10,000 | 10 |

| Kinase B | 5,200 | 8 |

Table 2: Cellular Activity of this compound in Target-Expressing vs. Knockout Cells

| Cell Line | This compound EC50 (nM) (Proliferation) | Effect of Target Knockout on Proliferation |

| Wild-Type | 50 | N/A |

| Target X Knockout | > 50,000 | 80% reduction |

| Control Knockout | 55 | No significant change |

Table 3: Summary of Target Validation Evidence for this compound's Target (Target X)

| Validation Method | Outcome | Confidence Level |

| In Vitro Kinase Assay | This compound directly inhibits Target X with an IC50 of 15 nM. | High |

| CETSA | This compound binding increases the thermal stability of Target X in cells. | High |

| CRISPR Knockout | Knockout of Target X phenocopies the anti-proliferative effect of this compound. | High |

| Animal Model (Xenograft) | This compound treatment reduces tumor growth in a Target X-dependent manner. | Medium-High |

By systematically applying these identification and validation strategies, researchers can build a robust evidence package to support the progression of this compound through the drug development pipeline. This methodical approach ensures a deep understanding of the drug's mechanism of action and increases the likelihood of its ultimate clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. editco.bio [editco.bio]

- 3. Mechanism of action - Wikipedia [en.wikipedia.org]

- 4. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. Target Validation in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. Drug design - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Signal transduction - Wikipedia [en.wikipedia.org]

- 12. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of certain cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for dasatinib.

Chemical Structure and Physicochemical Properties

Dasatinib is a synthetic compound with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[2]

Chemical Structure:

Image Credit: Wikimedia Commons

The physicochemical properties of dasatinib are summarized in the table below. It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[6] The dissolution of dasatinib can be a rate-limiting step for its absorption.[6]

Table 1: Physicochemical Properties of Dasatinib

| Property | Value | Reference(s) |

| Molecular Formula | C22H26ClN7O2S | [7][8] |

| Molecular Weight | 488.01 g/mol | [8] |

| CAS Number | 302962-49-8 | [8] |

| Appearance | White to off-white powder | [9] |

| Melting Point | ~285 °C | [6] |

| Solubility | Insoluble in water, soluble in DMSO | [6][9] |

| BCS Class | Class II | [6] |

Mechanism of Action and Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal fusion protein that drives the proliferation of cancer cells in CML and some cases of ALL.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling pathways that promote cancer cell growth and survival.[10] This ultimately leads to apoptosis (programmed cell death) of the malignant cells.[10]

A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[10]

Beyond BCR-ABL, dasatinib also potently inhibits other families of tyrosine kinases, including:

-

Src Family Kinases (SFKs): Including Src, Lck, and Lyn, which are involved in cell growth, differentiation, and survival.[1][11][12]

-

Ephrin (EPH) receptors [10]

The inhibition of these additional kinases contributes to the broad therapeutic activity of dasatinib.[10]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway inhibited by dasatinib.

Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling.

Quantitative Data

The efficacy and safety of dasatinib have been evaluated in numerous clinical trials.[13][14] The tables below summarize key quantitative data from these studies.

Table 2: Kinase Inhibition Profile of Dasatinib

| Kinase Target | IC50 (nM) | Reference(s) |

| BCR-ABL | <1 | [15] |

| SRC | 0.5 | [15] |

| LCK | 1.1 | [15] |

| c-KIT | 12 | [15] |

| PDGFRβ | 28 | [15] |

IC50 values represent the concentration of dasatinib required to inhibit 50% of the kinase activity in vitro and can vary depending on the assay conditions.

Table 3: Clinical Efficacy of Dasatinib in Newly Diagnosed Chronic Phase CML (DASISION Study - 5-Year Follow-up)

| Response Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | Reference(s) |

| Complete Cytogenetic Response (CCyR) | 76% | 66% | [16] |

| Major Molecular Response (MMR) | 76% | 64% | [16] |

| Progression-Free Survival (PFS) | 85% | 86% | [16] |

| Overall Survival (OS) | 91% | 90% | [16] |

Table 4: Common Adverse Reactions (≥15%) in Patients with Newly Diagnosed Chronic Phase CML

| Adverse Reaction | Percentage of Patients | Reference(s) |

| Myelosuppression | Varies by grade | [17] |

| Fluid Retention | Varies by type | [17] |

| Diarrhea | ≥15% | [17] |

| Headache | ≥15% | [17] |

| Musculoskeletal Pain | ≥15% | [17] |

| Rash | ≥15% | [17] |

| Nausea | ≥15% | [17] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of dasatinib against a specific kinase.

Methodology:

-

Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP are combined in a reaction buffer.

-

Dasatinib is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.

-

The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

-

The percentage of kinase inhibition is calculated for each dasatinib concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the dasatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of dasatinib on cancer cell lines.

Methodology:

-

Cancer cells (e.g., K562 for CML) are seeded in a 96-well plate and allowed to adhere overnight.

-

Dasatinib is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with dasatinib for a specified period (e.g., 72 hours).

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent).

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of dasatinib.

Conclusion

Dasatinib is a well-characterized and highly effective multi-targeted tyrosine kinase inhibitor. Its potent inhibition of BCR-ABL and other key kinases has established it as a cornerstone in the treatment of CML and Ph+ ALL.[3][5] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research continues to explore the full potential of dasatinib in various oncological and non-oncological indications.[4][18]

References

- 1. nbinno.com [nbinno.com]

- 2. Facebook [cancer.gov]

- 3. fiercepharma.com [fiercepharma.com]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Dasatinib - Wikipedia [en.wikipedia.org]

- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. benchchem.com [benchchem.com]

- 16. ascopubs.org [ascopubs.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

Homologous Proteins to KRAS: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary homologous proteins to the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a critical target in drug development. This document outlines the sequence similarities, functional domains, and expression patterns of KRAS and its closest homologs, HRAS, and NRAS. Furthermore, it details relevant experimental protocols and key signaling pathways to facilitate further research and therapeutic development.

Introduction to the RAS Protein Family

The RAS family of small GTPases, primarily comprising KRAS, HRAS, and NRAS, function as critical molecular switches in intracellular signaling pathways.[1][2] These proteins cycle between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[3][4] Mutations in RAS genes are among the most common in human cancers, leading to constitutively active proteins that drive tumorigenesis.[1][5] Consequently, understanding the nuances of each RAS isoform is paramount for the development of effective targeted therapies.

Homologous Proteins: KRAS, HRAS, and NRAS

KRAS, HRAS, and NRAS are the most well-characterized members of the RAS proto-oncogene family.[2] They share a high degree of sequence and structural similarity, particularly within their G-domain, which is responsible for GTP/GDP binding and effector protein interaction.[6][7]

Sequence and Domain Comparison

The three canonical RAS isoforms exhibit a remarkable degree of sequence identity, particularly in the regions critical for their function as molecular switches.[8] However, key differences exist, most notably in the hypervariable region (HVR) at the C-terminus, which dictates subcellular localization and interaction with specific regulatory proteins.[9]

Table 1: Sequence and Domain Characteristics of Human RAS Isoforms

| Feature | KRAS | HRAS | NRAS |

| Amino Acid Length | 188 (isoform 4B) / 189 (isoform 4A) | 189 | 189 |

| Sequence Identity to KRAS | 100% | ~82-90% | ~82-90% |

| G-Domain (a.a. 1-166) | Highly conserved across isoforms (>90% identity)[7] | Highly conserved across isoforms (>90% identity) | Highly conserved across isoforms (>90% identity) |

| Hypervariable Region (HVR) | Contains a polybasic domain (K-Ras4B) or a palmitoylation site (K-Ras4A)[10] | Contains two palmitoylation sites[10] | Contains one palmitoylation site |

| Effector Lobe | 100% homology across isoforms[6] | 100% homology across isoforms | 100% homology across isoforms |

| Allosteric Lobe | ~90% homology across isoforms[6] | ~90% homology across isoforms | ~90% homology across isoforms |

Functional Domain Overview

The function of RAS proteins is dictated by several key domains that are highly conserved among the isoforms.

Table 2: Major Functional Domains of RAS Proteins

| Domain | Location (approx. amino acids) | Function |

| G-Domain | 1-166 | Binds GTP/GDP, interacts with effector proteins.[11] |

| P-loop (G1 box) | 10-17 | Binds the phosphate groups of GTP/GDP.[11] |

| Switch I | 30-38 | Conformational change upon GTP binding, effector interaction.[6] |

| Switch II | 60-76 | Conformational change upon GTP binding, effector interaction.[6] |

| Hypervariable Region (HVR) | 166-189 | Membrane localization and isoform-specific functions.[9] |

| CAAX Motif | C-terminus | Post-translational modification for membrane anchoring.[10] |

Tissue Expression Profiles

While the RAS isoforms are widely expressed, their relative expression levels vary across different tissues, which may contribute to the tissue-specific patterns of RAS mutations observed in cancer.[12] The Genotype-Tissue Expression (GTEx) project provides a valuable resource for examining the expression of these genes across a wide range of human tissues.[13][14]

Table 3: Gene Expression of KRAS, HRAS, and NRAS in Selected Human Tissues (Data sourced from GTEx Portal)

| Tissue | KRAS (Median TPM) | HRAS (Median TPM) | NRAS (Median TPM) |

| Lung | High | Moderate | Moderate |

| Colon - Transverse | High | Low | Moderate |

| Pancreas | High | Low | Moderate |

| Skin - Sun Exposed | Moderate | High | High |

| Whole Blood | Moderate | Low | High |

| Brain - Cortex | Moderate | Moderate | High |

TPM (Transcripts Per Million). Data is illustrative and should be confirmed via the GTEx portal for specific analyses.

Key Signaling Pathways

Activated RAS proteins initiate downstream signaling cascades that are crucial for cell growth and survival. The two most prominent pathways are the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[15] Upon activation by RAS, a cascade of protein kinases (RAF, MEK, and ERK) is triggered, culminating in the phosphorylation of transcription factors that regulate gene expression.[16]

Caption: The RAS-RAF-MEK-ERK signaling cascade.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical downstream effector of RAS, playing a key role in cell survival, growth, and metabolism.[5][17] Activated RAS recruits and activates PI3K at the plasma membrane, leading to the production of PIP3 and subsequent activation of AKT.[18]

Caption: The PI3K/AKT signaling pathway activated by RAS.

Experimental Protocols

The study of RAS homologous proteins often involves a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.

Phylogenetic Analysis of RAS Proteins

Phylogenetic analysis is used to infer the evolutionary relationships between homologous proteins based on their sequence similarity.

Caption: A typical workflow for phylogenetic analysis.

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequences of KRAS, HRAS, NRAS, and other homologs from a public database such as the National Center for Biotechnology Information (NCBI).[4]

-

Multiple Sequence Alignment (MSA): Align the sequences using software like ClustalW or MUSCLE to identify conserved regions and differences.[4][12]

-

Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference to construct a phylogenetic tree. Software like MEGA or RAxML is commonly used for this purpose.[12][19]

-

Tree Visualization and Interpretation: Visualize the resulting tree to understand the evolutionary relationships between the proteins.

Western Blotting for RAS Protein Detection

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[20][21]

Methodology:

-

Sample Preparation: Lyse cells or tissues to extract proteins. Determine the protein concentration of the lysate.[21]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the RAS isoform of interest (e.g., anti-KRAS, anti-HRAS, or anti-NRAS).[23] Following washes, incubate with a labeled secondary antibody.[22]

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.[20]

GTPase Activity Assay

Assessing the GTPase activity of RAS proteins is crucial for understanding their function and the effects of mutations or potential inhibitors.[24][25]

Methodology:

-

Protein Purification: Purify recombinant RAS proteins.

-

Nucleotide Loading: Load the purified RAS proteins with a non-hydrolyzable GTP analog or radiolabeled GTP.

-

GTP Hydrolysis Assay: Measure the rate of GTP hydrolysis to GDP. This can be done through various methods, including:

-

Filter-binding assays: To measure the release of radiolabeled phosphate.

-

Colorimetric assays: To detect inorganic phosphate.

-

Luminescence-based assays: Using fluorescent GTP analogs.[24]

-

-

Data Analysis: Calculate the rate of GTP hydrolysis to determine the intrinsic GTPase activity.

Conclusion

The homologous proteins KRAS, HRAS, and NRAS, despite their high degree of similarity, exhibit distinct expression patterns and are associated with different cancer types. A thorough understanding of their individual characteristics, the signaling pathways they regulate, and the experimental methods used to study them is essential for the advancement of targeted cancer therapies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of the RAS signaling network and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Are All RAS Proteins Created Equal in Cancer? | Frederick National Laboratory [frederick.cancer.gov]

- 9. Structural modifications and kinetic effects of KRAS interactions with HRAS and NRAS: an in silico comparative analysis of KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. The RAS subfamily Evolution – tracing evolution for its utmost exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 14. GTEx Resources at UCSC [genome.ucsc.edu]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cme.h-its.org [cme.h-its.org]

- 20. origene.com [origene.com]

- 21. bio-rad.com [bio-rad.com]

- 22. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 23. Detection of altered H-ras proteins in human tumors using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods to Monitor Ras Activation State | Springer Nature Experiments [experiments.springernature.com]

- 25. sapient.bio [sapient.bio]

Preliminary Toxicity Profile of Acetaminophen: A Technical Guide

Introduction

Acetaminophen (APAP), also known as paracetamol, is a widely used over-the-counter analgesic and antipyretic agent.[1][2] While generally safe at therapeutic doses, acetaminophen overdose is a leading cause of acute liver failure in the United States and other Western countries.[1][3][4][5] This technical guide provides a comprehensive overview of the preliminary toxicity profile of acetaminophen, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing the underlying molecular pathways of its toxicity. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The toxicity of acetaminophen has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data on its cytotoxic and acute toxic effects.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data was obtained from various cell-based assays.

| Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| HeLa (Human cervical cancer) | MTT | 24 hours | 2.586 mg/mL | [6] |

| HeLa (Human cervical cancer) | MTT | 48 hours | 1.8 mg/mL | [6] |

| HeLa (Human cervical cancer) | MTT | 72 hours | 0.658 mg/mL | [6] |

| HEK 293 (Human embryonic kidney) | Real-Time Cell Analysis | 24 hours | 21.86 mM | [6] |

| HEK 293 (Human embryonic kidney) | Real-Time Cell Analysis | 26 hours | 15.21 mM | [6] |

| Rat Hepatocytes | WST-1 | 24 hours | > 2.5 mmol/L | [7] |

| Mouse Hepatocytes | WST-1 | 24 hours | > 0.75 mmol/L | [7] |

In Vivo Acute Toxicity Data

The median lethal dose (LD50) is the dose required to kill half the members of a tested population, while the median toxic dose (TD50) is the dose that causes toxic effects in half of the population.

| Species | Route of Administration | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 338 mg/kg | |

| Mouse | Oral | TD50 | 732 mg/kg | [8][9] |

| Rat | Oral | LD50 | 1944 mg/kg | |

| Human | Oral | Minimum Toxic Dose (single ingestion) | 7.5 - 10 g | [10] |

| Child (1-6 years) | Oral | Minimum Toxic Dose (single ingestion) | 150 mg/kg | [10] |

Mechanisms of Toxicity

Acetaminophen-induced hepatotoxicity is a complex process initiated by its metabolic activation.[4] At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted.[11] However, in an overdose situation, these pathways become saturated, leading to an increased metabolism of acetaminophen by the cytochrome P450 enzyme system (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[11][12][13]

Normally, NAPQI is detoxified by conjugation with glutathione (GSH).[11][14] However, following an overdose, hepatic GSH stores are depleted. The excess NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to mitochondrial dysfunction, oxidative stress, and the formation of peroxynitrite.[11][15][16] This cascade of events triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which amplifies mitochondrial stress and ultimately leads to hepatocellular necrosis.[3][11][16][17]

Experimental Protocols

The following sections detail the methodologies for key assays used to evaluate the toxicity of chemical compounds like acetaminophen.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of living cells.[19]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 8 x 10⁴ cells per well and incubate for 24 hours at 37°C.[18]

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., acetaminophen) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][21]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20][21]

Genotoxicity: Ames Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[22][23]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[22][24] A test chemical is considered mutagenic if it causes a reverse mutation in the bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[22]

Protocol:

-

Bacterial Culture: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[24]

-

Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.[24][25]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mixture (if used).[24]

-

Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.[24]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[23][24]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[25]

While some studies have shown that acetaminophen's reactive metabolite, NAPQI, can cause DNA single-strand breaks at cytotoxic concentrations, acetaminophen itself is generally not found to be mutagenic in the Ames test.[25][26]

In Vivo Acute Toxicity Study

This study is designed to determine the median toxic dose (TD50) of a substance in an animal model.[8][9]

Principle: Animals are administered single oral doses of the test substance at increasing concentrations. They are then observed for signs of toxicity and mortality over a 24-hour period.[8][9]

Protocol:

-

Animal Model: Use a suitable animal model, such as male Balb/c mice, aged 8 weeks and weighing 20-30 g.[8][9]

-

Grouping: Randomly divide the animals into multiple groups (e.g., six groups of ten). One group serves as the control and receives the vehicle (e.g., distilled water). The other groups receive single oral doses of the test substance at increasing concentrations (e.g., 150, 200, 300, 500, and 700 mg/kg body weight for acetaminophen).[8][9]

-

Administration: Administer the prepared doses to the respective groups via oral gavage.[6]

-

Observation: Monitor the animals continuously for the first few hours and then periodically for 24 hours. Record all clinical signs of toxicity, such as prostration, hematuria, agitation, cyanosis, and recumbency.[8][9]

-

Data Analysis: Calculate the TD50 value using a statistical method such as the probit method.[8][9]

-

Histopathology (Optional): After the observation period, organs such as the liver and kidneys can be collected for histopathological analysis to observe tissue damage.[8][9]

References

- 1. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. scite.ai [scite.ai]

- 4. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]

- 5. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]

- 6. benchchem.com [benchchem.com]

- 7. Acetaminophen toxicity in rat and mouse hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. uspharmacist.com [uspharmacist.com]

- 11. PATHOPHYSIOLOGICAL SIGNIFICANCE OF C-JUN N-TERMINAL KINASE IN ACETAMINOPHEN HEPATOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. c-Jun N-terminal kinase plays a major role in murine acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. assaygenie.com [assaygenie.com]

- 22. microbiologyinfo.com [microbiologyinfo.com]

- 23. biotoxicity.com [biotoxicity.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Genotoxicity studies with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dopamine D2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Dopamine D2 Receptor (D2R) antagonist class of compounds. D2R antagonists are a cornerstone in the treatment of various neuropsychiatric disorders, most notably schizophrenia and bipolar disorder. Their primary mechanism of action involves blocking the D2 subtype of dopamine receptors, thereby modulating dopaminergic neurotransmission in the brain.[1] This document details the quantitative pharmacology, experimental protocols for characterization, and the intricate signaling pathways associated with these compounds.

Quantitative Pharmacological Data

The pharmacological activity of D2R antagonists is typically characterized by their binding affinity and functional potency. These parameters are crucial for understanding their therapeutic potential and side-effect profiles. The following tables summarize key quantitative data for representative D2R antagonists.

Table 1: Binding Affinity (Ki) and Functional Antagonism (IC50/KB) of Selected D2R Antagonists

| Compound | Receptor | Assay Type | Ki (nM) | IC50/KB (nM) | Source |

| Spiperone | D2 | Radioligand Binding | ~0.06 | - | [2] |

| ML321 | D2 | Radioligand Binding | 57.6 | - | [3] |

| ML321 | D2 | Functional Antagonism | - | 103 | [3] |

| Haloperidol | D2 | - | - | - | [4] |

| Olanzapine | D2 | - | - | - | [4] |

| Eticlopride | D2-like | - | - | - | [5] |

Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process by 50%. KB (Equilibrium Dissociation Constant of an antagonist): Determined from functional assays, it represents the concentration of antagonist that occupies 50% of the receptors at equilibrium.

Table 2: Clinical Efficacy of D2R Antagonists in Schizophrenia

| Compound | Study Type | Efficacy Measure | Result | Source |

| Perospirone | Randomized Controlled Trial | PANSS Total Score | Significant improvement in antipsychotic-naïve patients | [6] |

| Aripiprazole (Partial Agonist) | Randomized Controlled Trial | PANSS Total Score | No significant difference between antipsychotic-naïve and treated groups | [6] |

| Pooled D2R Antagonists | Meta-analysis | Overall Symptom Reduction | Not significantly different from Aripiprazole | [7] |

PANSS (Positive and Negative Syndrome Scale): A medical scale used for measuring symptom severity of patients with schizophrenia.

Experimental Protocols

The characterization of D2R antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the D2 receptor.[8]

-

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a test compound.

-

Materials:

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[9]

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (for competition binding).[9]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[8]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

For saturation binding, plot specific binding against the radioligand concentration to determine Kd and Bmax (maximum receptor density).

-

For competition binding, plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

2. GPCR Functional Assay (cAMP Measurement)

This assay measures the ability of a D2R antagonist to block the dopamine-induced inhibition of cyclic AMP (cAMP) production.

-

Objective: To determine the functional potency of a D2R antagonist.

-

Principle: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] An antagonist will block this effect.

-

Materials:

-

Cells expressing the D2 receptor.

-

Dopamine (agonist).

-

Test compound (antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate.

-

Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the functional potency of the antagonist.

Signaling Pathways and Visualizations

D2R antagonists exert their effects by modulating complex intracellular signaling cascades. The primary pathways are illustrated below.

Canonical Gi/o-Mediated Signaling Pathway

Dopamine binding to the D2 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gβγ subunits can also modulate ion channel activity.

Caption: Canonical D2R signaling pathway.

β-Arrestin-Mediated Signaling Pathway

In addition to G-protein signaling, D2Rs can also signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and can also initiate distinct signaling cascades.[11]

References

- 1. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist and partial agonist at the dopamine D2 receptors in drug-naïve and non-drug-naïve schizophrenia: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Name (D-I03) Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Name (D-I03) is a selective small molecule inhibitor of RAD52, a crucial protein in the homologous recombination (HR) pathway of DNA repair.[1] This document provides detailed application notes and protocols for the utilization of this compound (D-I03) in cell culture experiments, with a specific focus on its application in cancer research. This compound (D-I03) has demonstrated selective cytotoxicity in cancer cells with deficiencies in BRCA1 and BRCA2 genes, underscoring its potential as a targeted therapeutic agent.[1] These protocols offer a framework for investigating the effects of this compound (D-I03) on cell viability, DNA repair, and cellular signaling pathways.

Introduction

Homologous recombination is a critical DNA double-strand break repair mechanism that is essential for maintaining genomic stability. In certain cancers, deficiencies in key HR proteins, such as BRCA1 and BRCA2, make the cells reliant on alternative repair pathways, including one that involves RAD52. By inhibiting RAD52, this compound (D-I03) can selectively induce synthetic lethality in these cancer cells, while sparing normal cells. This targeted approach makes this compound (D-I03) a promising candidate for cancer therapy. The following protocols and data provide a guide for researchers to effectively utilize this compound (D-I03) in their cell culture-based studies.

Data Presentation

Table 1: Recommended Cell Seeding Densities

| Assay Type | Plate Format | Cell Line Example | Seeding Density (cells/well) |

| MTT Assay | 96-well plate | Capan-1 | 5,000 - 10,000 |

| Immunofluorescence | Glass coverslips in plate | UWB1.289 | Variable (allow for overnight adherence) |

| Cell Viability (Trypan Blue) | 6-well plate | - | Variable (culture to desired confluency) |

Table 2: this compound (D-I03) Treatment Concentrations

| Experiment Type | Cell Line Example | This compound (D-I03) Concentration Range | Incubation Time | Notes |

| MTT Assay | Capan-1 | 0.1 µM to 10 µM | 48 or 72 hours | Test a serial dilution to determine IC50. |

| Immunofluorescence | UWB1.289 | 5 µM (pre-treatment) | 1-2 hours | Used in combination with a DNA damaging agent. |

| Cell Viability (Trypan Blue) | - | Desired concentrations | 48 or 72 hours | Compare with vehicle control.[1] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound (D-I03) on the viability of adherent cancer cells.

Materials:

-

This compound (D-I03) stock solution

-

Complete cell culture medium

-

96-well tissue culture plates

-

Capan-1 cells (or other suitable cell line)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete growth medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[1]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

-

-

This compound (D-I03) Treatment:

-

Prepare serial dilutions of this compound (D-I03) in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[1]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound (D-I03) treatment.[1]

-

Carefully remove the medium from the wells and add 100 µL of the this compound (D-I03) dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).[1]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Immunofluorescence Staining for DNA Damage Response

This protocol is used to visualize the cellular response to DNA damage in the presence of this compound (D-I03).

Materials:

-

This compound (D-I03)

-

DNA damaging agent (e.g., cisplatin)

-

Glass coverslips

-

Tissue culture plates

-

UWB1.289 cells (or other suitable cell line)

-

PBS

-

4% Paraformaldehyde (PFA)

-

0.5% Triton X-100

-

Primary and secondary antibodies for DNA damage markers (e.g., γH2AX)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding:

-

Plate UWB1.289 cells onto glass coverslips in a tissue culture plate and allow them to adhere overnight.[1]

-

-

Treatment:

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific binding with a suitable blocking buffer.

-

Incubate with primary antibody against a DNA damage marker.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash with PBS.

-

Mount coverslips on slides using mounting medium with DAPI.

-

Visualize using a fluorescence microscope.

-

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol provides a direct count of viable and non-viable cells following treatment with this compound (D-I03).

Materials:

-

This compound (D-I03)

-

Complete cell culture medium

-

6-well tissue culture plates

-

PBS

-

Trypsin-EDTA

-

0.4% Trypan Blue solution

-

Hemocytometer

Procedure:

-

Cell Seeding and Treatment:

-